molecular formula C12H20ClNO B12399184 MurA-IN-2

MurA-IN-2

Cat. No.: B12399184
M. Wt: 229.74 g/mol
InChI Key: ZYTMYJLOPMTHHT-UHFFFAOYSA-N
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Description

MurA-IN-2 is a potent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This enzyme plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurA, this compound disrupts bacterial cell wall synthesis, making it a promising candidate for antibacterial drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

MurA-IN-2 is characterized by a chloroacetamide fragment with a primary aliphatic amine. The synthesis of this compound involves the reaction of a chloroacetamide derivative with an aliphatic amine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MurA-IN-2 primarily undergoes substitution reactions due to the presence of the chloroacetamide group. It can react with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMSO or acetonitrile, under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from the reactions of this compound are substituted derivatives, which can be further analyzed for their biological activity. These derivatives often retain the antibacterial properties of the parent compound .

Scientific Research Applications

MurA-IN-2 has several applications in scientific research:

Mechanism of Action

MurA-IN-2 exerts its effects by covalently binding to the active site of the MurA enzyme. This binding inhibits the enzyme’s activity, preventing the transfer of the enolpyruvate group from phosphoenolpyruvate to UDP-N-acetylglucosamine. As a result, the synthesis of peptidoglycan is disrupted, leading to bacterial cell death. The key molecular target of this compound is the cysteine residue in the active site of MurA .

Comparison with Similar Compounds

Similar Compounds

    Fosfomycin: A naturally occurring antibiotic that also targets MurA by covalently modifying the enzyme’s active site.

    2-Amino-5-bromobenzimidazole: Another MurA inhibitor with a different chemical structure but similar inhibitory activity.

    2-[4-(Dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide: A compound that inhibits MurA but is less potent compared to MurA-IN-2

Uniqueness

This compound is unique due to its specific chemical structure, which includes a chloroacetamide fragment with a primary aliphatic amine. This structure allows for strong binding to the MurA enzyme, resulting in potent inhibition. Additionally, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a versatile compound for antibacterial research .

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-2-chloroacetamide

InChI

InChI=1S/C12H20ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h9-11H,1-8H2,(H,14,15)

InChI Key

ZYTMYJLOPMTHHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2NC(=O)CCl

Origin of Product

United States

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